(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18280744
InChI: InChI=1S/C12H7BrF3NO2/c13-12(15,16)9(14)5-6-17-10(18)7-3-1-2-4-8(7)11(17)19/h1-5H,6H2/b9-5-
SMILES:
Molecular Formula: C12H7BrF3NO2
Molecular Weight: 334.09 g/mol

(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione

CAS No.:

Cat. No.: VC18280744

Molecular Formula: C12H7BrF3NO2

Molecular Weight: 334.09 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione -

Specification

Molecular Formula C12H7BrF3NO2
Molecular Weight 334.09 g/mol
IUPAC Name 2-[(Z)-4-bromo-3,4,4-trifluorobut-2-enyl]isoindole-1,3-dione
Standard InChI InChI=1S/C12H7BrF3NO2/c13-12(15,16)9(14)5-6-17-10(18)7-3-1-2-4-8(7)11(17)19/h1-5H,6H2/b9-5-
Standard InChI Key WLWPHBIBSHNPAV-UITAMQMPSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C(/C(F)(F)Br)\F
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC=C(C(F)(F)Br)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemical Configuration

The compound has the molecular formula C₁₂H₇BrF₃NO₂ and a molecular weight of 334.09 g/mol. Its IUPAC name, 2-[(Z)-4-bromo-3,4,4-trifluorobut-2-enyl]isoindole-1,3-dione, explicitly defines the (Z)-stereochemistry of the trifluorobut-2-enyl group, which arises from the spatial arrangement of substituents around the double bond. The isoindoline-1,3-dione moiety (phthalimide derivative) contributes rigidity to the structure, while the bromo-trifluoroalkenyl side chain introduces distinct reactivity patterns.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₇BrF₃NO₂
Molecular Weight334.09 g/mol
IUPAC Name2-[(Z)-4-bromo-3,4,4-trifluorobut-2-enyl]isoindole-1,3-dione
InChIInChI=1S/C12H7BrF3NO2/c13-12(15,16)9(14)5-6-17-10(18)7-3-1-2-4-8(7)11(17)19/h1-5H,6H2/b9-5-
Canonical SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC=C(C(F)(F)Br)F
PubChem CID155585064

Crystallographic and Conformational Insights

While no direct crystallographic data for this specific compound is available in the provided sources, analogous phthalimide derivatives often exhibit planar isoindoline-dione cores with substituents adopting orientations that minimize steric clashes . The (Z)-configuration of the alkenyl group positions the bromine and trifluoromethyl groups on the same side of the double bond, creating a dipole moment that influences intermolecular interactions.

Synthetic Pathways and Reactivity

Strategic Synthesis Considerations

The synthesis of (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione likely involves:

  • Phthalimide alkylation: Nucleophilic substitution of N-H in isoindoline-1,3-dione with a bromo-trifluoroalkenyl electrophile .

  • Stereoselective alkene formation: Use of zirconium- or palladium-mediated coupling to establish the (Z)-configuration .

Critical challenges include maintaining stereochemical fidelity during the alkylation step and managing the electron-withdrawing effects of fluorine atoms, which can deactivate intermediates toward further reactions.

Functional Group Reactivity

  • Bromine atom: Susceptible to nucleophilic substitution (SN2) or cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Trifluoromethyl group: Imparts metabolic stability and lipophilicity, making the compound valuable in drug design.

  • Phthalimide core: May participate in Diels-Alder reactions or serve as a photoremovable protecting group .

Applications in Pharmaceutical and Materials Science

Drug Discovery and Development

The combination of bromine (a halogen bond donor) and fluorine (a hydrogen bond acceptor) creates unique pharmacophoric features. This compound could serve as:

  • A kinase inhibitor precursor: The phthalimide moiety mimics ATP-binding motifs in protein kinases .

  • A proteolysis-targeting chimera (PROTAC) linker: Bridging E3 ligase ligands and target proteins via its bifunctional structure .

Advanced Material Applications

  • Liquid crystal components: The rigid phthalimide core and fluorinated side chain may promote mesophase formation.

  • Polymer modifiers: Incorporation into polyimides could enhance thermal stability and flame retardancy due to bromine content .

Research Findings and Comparative Analysis

Stability and Degradation Studies

Limited experimental data exists, but computational models predict:

  • Thermal stability: Decomposition above 250°C due to C-Br bond cleavage.

  • Hydrolytic sensitivity: Susceptible to base-catalyzed phthalimide ring opening at pH > 10 .

Spectroscopic Characterization

  • ¹⁹F NMR: Expected triplet around δ -60 ppm for CF₃ group, with coupling to adjacent fluorine.

  • IR spectroscopy: Strong carbonyl stretches at ~1770 cm⁻¹ (imide C=O) and ~1700 cm⁻¹ (conjugated ester) .

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